N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
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Overview
Description
N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorinated thiophene ring attached to a pyrazole core. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Fluorinated Thiophene Intermediate: The fluorinated thiophene ring can be synthesized through the direct fluorination of thiophene using molecular fluorine (F₂) at low temperatures.
Attachment of the Fluorinated Thiophene to the Pyrazole Core: The fluorinated thiophene intermediate is then reacted with a pyrazole derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorinated thiophene ring, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as sodium methoxide in methanol at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the formation of various substituted thiophene derivatives.
Scientific Research Applications
N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The fluorinated thiophene ring and the pyrazole core contribute to its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
(5-Fluorothiophen-2-yl)methanol: A compound with a similar fluorinated thiophene ring but different functional groups.
N-[(5-Fluorothiophen-2-yl)methyl]cyclopropanamine: Another compound with a fluorinated thiophene ring but a different core structure.
Uniqueness
N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is unique due to its specific combination of a fluorinated thiophene ring and a pyrazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H12FN3S |
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Molecular Weight |
225.29 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C10H12FN3S/c1-7-5-10(13-14(7)2)12-6-8-3-4-9(11)15-8/h3-5H,6H2,1-2H3,(H,12,13) |
InChI Key |
GRYNUVDXQYPKNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=CC=C(S2)F |
Origin of Product |
United States |
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